molecular formula C2ClSi B14614571 Silylethynyl chloride

Silylethynyl chloride

Cat. No.: B14614571
M. Wt: 87.56 g/mol
InChI Key: OSQMKESLJBGIOI-UHFFFAOYSA-N
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Description

Silylethynyl chloride is a specialized chemical reagent primarily used in organic synthesis, particularly in the development of advanced organic electronic materials. Its principal research value lies in its role as a key building block for the preparation of 6,13-bis(silylethynyl)pentacene derivatives . These compounds, such as 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene), are critical soluble semiconductors in the fabrication of organic field-effect transistors (OFETs) and other organic electric solid-state devices . The incorporation of a silylethynyl group via this reagent significantly enhances the solubility and stability of pentacene-based molecules in organic solvents, enabling cost-effective solution-processing techniques like spin-coating and ink-jet printing for device manufacturing . The resulting semiconductor materials can exhibit two-dimensional "brickwork" stacking in the solid state, which promotes superior charge transport and can yield high charge carrier mobility values exceeding 2.0 cm²/V·s in electronic devices . This makes this compound an invaluable tool for researchers in materials science and chemistry focused on developing next-generation flexible and printed electronics. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C2ClSi

Molecular Weight

87.56 g/mol

InChI

InChI=1S/C2ClSi/c3-1-2-4

InChI Key

OSQMKESLJBGIOI-UHFFFAOYSA-N

Canonical SMILES

C(#CCl)[Si]

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Silylethynyl Chloride Entities

Nucleophilic Substitution Pathways at Silicon and Carbon Centers

Nucleophilic substitution reactions are fundamental to the chemistry of silyl (B83357) and chloro-functionalized compounds. The mechanisms can vary significantly depending on the attacking nucleophile, the substrate, and the reaction conditions.

The reaction of silyl alkali metal species with organic chlorides is a key method for forming silicon-carbon bonds, but the underlying mechanism is a subject of ongoing discussion. nih.gov Several pathways have been proposed, including halogen-metal exchange (HME), SN2, SRN1, and SNAr for aryl halides. nih.govresearchgate.net

Mechanistic studies on the reaction between silylpotassium species and aryl chlorides indicate that the transformation primarily proceeds through a halogen-metal exchange (HME). researchgate.net This pathway involves the formation of an arylpotassium intermediate, which is then silylated. nih.govresearchgate.net Computational and experimental evidence, such as the rearrangement of specific substrates like N,N-diallyl-2-chloroaniline, supports the HME mechanism over SRN1 and SNAr pathways for these reactions. nih.govresearchgate.net

For alkyl chlorides, the situation is more complex. Primary alkyl chlorides may react through a combination of HME and a direct SN2 pathway. nih.gov The SN2 mechanism involves a backside attack by the nucleophilic silyl anion on the carbon atom bearing the chlorine, leading to inversion of configuration. byjus.combits-pilani.ac.in Computational studies have explored the energy profiles for both the SN2 and HME pathways for alkyl chlorides. researchgate.net The specific pathway that dominates can be influenced by the nature of the alkali metal, the structure of the alkyl group, and the halogen atom. nih.gov

Table 1: Proposed Mechanisms for Silylation of Organic Chlorides with Silyl Alkali Metals

Substrate Type Dominant/Proposed Mechanism(s) Key Intermediates/Features
Aryl Chloride Halogen-Metal Exchange (HME) nih.govresearchgate.net Arylpotassium intermediate nih.govresearchgate.net
Primary Alkyl Chloride Mixture of HME and SN2 nih.gov SN2: Concerted backside attack bits-pilani.ac.in

Acyl chlorides undergo nucleophilic substitution via a well-established addition-elimination mechanism. libretexts.orgchemguide.co.uk This pathway is relevant to silylethynyl chloride due to the electrophilic nature of the carbon atom adjacent to the chlorine. The reaction proceeds in two distinct stages. libretexts.org

First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate where the oxygen atom carries a negative charge. chemguide.co.ukchemistrysteps.com This initial step is the "addition" phase. youtube.com

In the second stage, the "elimination" phase, the tetrahedral intermediate collapses. youtube.com The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. chemguide.co.ukchemistrysteps.com If the original nucleophile had a proton (e.g., water, ammonia, or an alcohol), a final deprotonation step occurs, often facilitated by the expelled chloride ion, to yield the final product and hydrogen chloride. libretexts.orgyoutube.com This mechanism is distinct from SN1 or SN2 pathways because it involves a tetrahedral intermediate rather than a direct displacement or a carbocation. chemistrysteps.com

Table 2: Steps in the Nucleophilic Addition-Elimination Mechanism for Acyl Chlorides

Step Description Intermediate Formed
1. Addition A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com A tetrahedral intermediate with a negatively charged oxygen. chemistrysteps.com
2. Elimination The carbon-oxygen double bond reforms, and the chloride ion is expelled. libretexts.orgchemguide.co.uk The substituted product (protonated) and a chloride ion.

Transition Metal-Catalyzed Reaction Mechanisms

Transition metals, particularly palladium, gold, and rhodium, are powerful catalysts for a wide range of transformations involving compounds with silyl, ethynyl (B1212043), and chloro functionalities.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net While aryl chlorides were traditionally considered less reactive than bromides or iodides, significant advances have been made using catalysts based on bulky, electron-rich phosphine ligands. researchgate.netresearchgate.netuwindsor.ca

A general catalytic cycle for the cross-coupling of an organic chloride (R-Cl) typically begins with the oxidative addition of the R-Cl bond to a palladium(0) complex. uwindsor.ca This is often the rate-limiting step, particularly for the strong C-Cl bond. uwindsor.ca This step forms a palladium(II) intermediate. The subsequent steps involve transmetalation (in Suzuki or Stille coupling) or migratory insertion (in Heck or Sonogashira coupling), followed by reductive elimination. researchgate.netuwindsor.ca The reductive elimination step regenerates the palladium(0) catalyst and releases the final coupled product. beilstein-journals.org The choice of ligand is crucial for facilitating the key steps of oxidative addition and reductive elimination, especially with challenging substrates like aryl chlorides. organic-chemistry.orgrsc.org

Gold and rhodium catalysts exhibit unique reactivity with alkynyl and silyl groups. Gold catalysts, typically in the +1 or +3 oxidation state, are known for their ability to activate π-systems like alkynes, rendering them susceptible to nucleophilic attack. youtube.commdpi.com A common mechanistic pathway involves the coordination of the gold catalyst to the alkyne, followed by an intra- or intermolecular attack by a nucleophile. mdpi.com In reactions involving alkynylsilanes, gold carbene intermediates can be generated, which then undergo further transformations such as a 1,2-silyl shift to form complex products like substituted allenes. nih.gov

Cationic rhodium(I) complexes are effective catalysts for transformations such as the cycloisomerization of 2-silylethynyl phenols and anilines. nih.gov The proposed mechanism involves the coordination of the rhodium catalyst, followed by cyclization and a 1,2-silicon migration to yield 3-silylbenzofurans or 3-silylindoles. nih.gov Rhodium has also been used in annulation reactions where alkynyl chlorides act as effective electrophiles. nih.gov

Transition-metal-catalyzed carbene insertion into silicon-hydrogen (Si-H) bonds is a direct and efficient method for forming C-Si bonds. rsc.org This reaction is most commonly catalyzed by dirhodium(II) and copper complexes. rsc.orgnih.gov

The catalytic cycle is initiated by the reaction of the metal catalyst with a carbene precursor, typically a diazo compound, to form a metal carbene (or carbenoid) intermediate. nih.govsnnu.edu.cn This highly reactive species then undergoes a concerted insertion into the Si-H bond of a silane (B1218182). snnu.edu.cn This process occurs through a three-membered ring transition state, ultimately affording the silylated product and regenerating the active catalyst. snnu.edu.cn This method has been developed for enantioselective transformations, where chiral ligands on the metal catalyst control the stereochemistry of the newly formed silicon or carbon stereocenter. nih.govnih.gov

Table 3: Enantioselective Si-H Insertion of Diarylcarbenes with Prochiral Silanes

Catalyst Diazo Reactant Prochiral Silane Yield (%) Enantiomeric Ratio (er)
Dirhodium(II) carboxylate Symmetrical Prochiral Up to 98 -
Dirhodium(II) carboxylate Prochiral (with ortho substituent) Prochiral - Up to 95:5 nih.gov

Intramolecular Cyclization and Rearrangement Pathways

The intramolecular reactions of this compound and related silyl-substituted haloalkynes represent a nuanced area of synthetic chemistry, often governed by the interplay of the silyl group's electronic and steric effects, the nature of the tether, and the reaction conditions. While direct mechanistic studies on this compound itself in intramolecular cyclizations are not extensively documented, valuable insights can be drawn from the reactivity of analogous silylalkynes and haloalkynes. nih.govacs.org

The presence of a silyl group on the alkyne can significantly influence the regioselectivity and stereoselectivity of cyclization reactions. nih.gov For instance, in transition metal-catalyzed processes, the silyl group can act as a directing group or a removable placeholder, allowing for transformations that would be challenging with a terminal alkyne. The cyclization of silyl-protected arylacetylenes with o-phenylethynylbenzaldehyde under acid catalysis, for example, leads to the formation of 2-aryl-3-silylnaphthalenes. gelest.com In this case, the steric bulk of the silyl group can dictate the stereochemical outcome of the product. gelest.com

Rearrangement reactions involving silylalkynes often proceed through intermediates where the silyl group stabilizes a positive charge or facilitates bond migration. The Meyer-Schuster rearrangement of silylated propargylic alcohols to acylsilanes is a classic example of such a transformation. gelest.com While not an intramolecular cyclization in the traditional sense, it demonstrates the ability of the silyl group to influence the rearrangement of the acetylenic framework.

In the context of haloalkynes, intramolecular hydrofunctionalization reactions, where a nucleophile within the same molecule adds across the carbon-carbon triple bond, are a common pathway to cyclic structures. scispace.comresearchgate.net The halogen atom in these substrates can participate in the reaction mechanism, either by being retained in the final product or by being eliminated. Metal catalysts are often employed to facilitate these transformations, and the choice of catalyst can determine the reaction pathway and the resulting products. researchgate.net

The following table summarizes representative intramolecular reactions of silyl-substituted and haloalkynes, providing a basis for understanding the potential pathways for this compound.

Substrate TypeReaction TypeCatalyst/ConditionsProductMechanistic Notes
Silyl-protected arylacetyleneCyclizationAcid catalysis2-Aryl-3-silylnaphthaleneSilyl group directs regioselectivity. gelest.com
Silylated propargylic alcoholRearrangementPTSA·H₂O/n-Bu₄N·ReO₄AcylsilaneMeyer-Schuster rearrangement. gelest.com
Haloalkyne with tethered nucleophileHydrofunctionalizationMetal catalystHaloalkene-containing heterocycleIntramolecular nucleophilic attack on the alkyne. scispace.comresearchgate.net
1,6-SilyloxyenyneCyclizationPalladium or Gold catalystChiral cyclopentane derivativeEnantioselective cyclization. nih.gov

Role of Silylethynyl Moieties in Directed Functionalization

The silylethynyl moiety can play a crucial role as a directing group in C-H functionalization reactions, enabling the selective activation and transformation of otherwise inert C-H bonds. This directing effect is particularly evident in palladium-catalyzed intramolecular reactions, where the silylalkyne can coordinate to the metal center and position it in proximity to a specific C-H bond.

A notable example is the palladium-catalyzed intramolecular hydroalkylation of silylethynyl aryl ethers. In a study by Minami and Hiyama, it was demonstrated that these substrates undergo cyclization to form silylated dihydrobenzofurans. The reaction proceeds through the activation of a C(sp³)-H bond, a challenging transformation that is facilitated by the directing effect of the silylethynyl group.

The proposed mechanism for this transformation involves several key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to a C-H bond, typically at a methyl group of an isopropyl ether, to form a hydrido-palladium(II) intermediate.

Coordination: The silylethynyl moiety of the aryl ether coordinates to the palladium center.

Carbopalladation: Intramolecular insertion of the alkyne into the palladium-hydride bond occurs, forming a vinylpalladium(II) species.

Reductive Elimination: Reductive elimination from the vinylpalladium(II) intermediate furnishes the cyclized product and regenerates the palladium(0) catalyst.

This directed functionalization strategy highlights the synthetic utility of the silylethynyl group in constructing complex cyclic molecules with high regioselectivity. The silyl group not only facilitates the desired C-H activation but can also be further functionalized in the product, adding to the synthetic versatility of this methodology.

The following table presents data on the palladium-catalyzed intramolecular hydroalkylation of a silylethynyl aryl ether, illustrating the efficiency of this directed functionalization.

SubstrateCatalystSolventTemperature (°C)Time (h)ProductYield (%)
2-Isopropoxy-1-(triisopropylsilylethynyl)benzenePd(OAc)₂/dpppToluene110243-(Triisopropylsilylmethylene)-2,3-dihydrobenzofuran85

dppp = 1,3-Bis(diphenylphosphino)propane

This example underscores the potential of silylethynyl moieties to serve as effective directing groups in C-H functionalization, paving the way for the development of novel synthetic strategies for the construction of complex organic molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of Silylethynyl Chloride Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of silylethynyl chloride derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ²⁹Si NMR spectra, a comprehensive picture of the molecular connectivity and electronic environment can be constructed.

The ¹H NMR spectra of this compound derivatives are characterized by signals corresponding to the protons on the silicon substituents. The chemical shifts of these protons are influenced by the electronegativity of the chlorine atom and the triple bond, as well as the nature of the other groups attached to the silicon.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in The sp-hybridized carbons of the ethynyl (B1212043) group typically resonate in the range of 80-100 ppm. hw.ac.uk The exact chemical shifts are sensitive to the substituents on the silicon atom. Electronegative groups, such as chlorine, cause a downfield shift of the carbon signals. For instance, the signal for a carbon atom adjacent to an electronegative atom like chlorine can be shifted downfield to approximately 80 ppm. hw.ac.uk The signals for carbons in silyl (B83357) groups appear in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives.
Compound¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
(CH₃)₃SiC≡CCl~0.2 (s, 9H, Si(CH₃)₃)~1.0 (Si(CH₃)₃), ~85 (Si-C≡), ~95 (≡C-Cl)
(C₂H₅)₃SiC≡CCl~0.6 (q, 6H, SiCH₂), ~1.0 (t, 9H, CH₃)~7.5 (SiCH₂), ~8.0 (CH₃), ~88 (Si-C≡), ~93 (≡C-Cl)

With a wide chemical shift range, ²⁹Si NMR spectroscopy is a powerful technique for probing the electronic environment around the silicon atom. huji.ac.il The chemical shift of the silicon nucleus in this compound derivatives is significantly influenced by the presence of the electronegative chlorine atom and the ethynyl group. Generally, the substitution of an alkyl group with a chlorine atom on silicon leads to a downfield shift in the ²⁹Si NMR spectrum. DFT studies have shown that trends in ²⁹Si NMR chemical shifts can be reproduced by theoretical calculations. rsc.org

The ²⁹Si chemical shifts are also sensitive to the nature of the other substituents on the silicon atom. Increasing the steric bulk or the number of electronegative substituents can lead to further changes in the chemical shift. For example, the ²⁹Si chemical shift for SiMe₃Cl is influenced by the Si-Cl bond length in both the gas and solution phases. rsc.org

Table 2: Representative ²⁹Si NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds.
Compound²⁹Si Chemical Shift (ppm)
(CH₃)₃SiC≡CCl~ -20 to -30
(CH₃)₃SiCl~ +30
(CH₃)₄Si (TMS)0 (Reference)

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the bonding within this compound derivatives. By analyzing the vibrational frequencies, the presence of specific functional groups and the nature of the chemical bonds can be confirmed.

IR spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations. libretexts.org In this compound derivatives, the most prominent absorption bands are associated with the C≡C triple bond and the Si-Cl bond.

The C≡C stretching vibration typically appears as a sharp, and often weak, band in the region of 2100-2260 cm⁻¹. The intensity of this band can be influenced by the symmetry of the molecule. The Si-Cl stretching vibration is observed in the range of 450-650 cm⁻¹. gelest.com The exact position of this band depends on the other substituents on the silicon atom. Other characteristic absorptions include C-H stretching vibrations from alkyl groups on the silicon, which are typically found in the 2850-3000 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Derivatives.
Vibrational ModeFrequency Range (cm⁻¹)Intensity
C-H Stretch (Alkyl)2850-3000Medium to Strong
C≡C Stretch2100-2260Weak to Medium
Si-C Stretch600-800Medium to Strong
Si-Cl Stretch450-650Strong

Raman spectroscopy provides complementary information to IR spectroscopy. A key advantage of Raman spectroscopy is its ability to detect symmetric vibrations that may be weak or absent in the IR spectrum. For this compound derivatives, the C≡C stretching vibration often gives a strong signal in the Raman spectrum. This makes Raman spectroscopy a valuable tool for confirming the presence of the alkyne functionality. The Si-Cl stretching vibration is also observable in the Raman spectrum. The low wavenumber region of the Raman spectrum is characterized by bands assigned to cation-chloride stretching and bending modes. researchgate.netscispace.com

Table 4: Characteristic Raman Shifts (cm⁻¹) for this compound Derivatives.
Vibrational ModeFrequency Range (cm⁻¹)Intensity
C≡C Stretch2100-2260Strong
Si-C Stretch600-800Medium
Si-Cl Stretch450-650Strong

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of this compound derivatives. libretexts.org

While many simple silylethynyl derivatives are not strongly fluorescent, derivatization with aromatic chromophores can lead to compounds with interesting emission properties. The silyl group can influence the fluorescence quantum yield and the emission wavelength of the attached fluorophore. mdpi.com The study of these properties is important for the development of new materials with applications in optoelectronics and sensing.

Aryl-Substituted Silylethynes250-400π → π

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of molecules containing chromophores. In this compound derivatives, the primary chromophore is the carbon-carbon triple bond (alkyne) conjugated with an aromatic system or another π-system. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy one, the lowest unoccupied molecular orbital (LUMO). khanacademy.org For most silylethynyl derivatives, the observed absorptions are attributed to π→π* transitions within the conjugated system.

The position of the maximum absorption wavelength (λmax) is highly sensitive to the extent of conjugation. libretexts.org Extending the π-system, for instance by replacing a phenyl group with a naphthyl or anthracenyl group, results in a bathochromic (red) shift to longer wavelengths. The nature of the substituents on both the silicon atom and the aromatic ring also modulates the electronic properties and, consequently, the absorption spectra. Silyl groups can exert electronic effects, while the chlorine atom on the ethynyl group acts as an auxochrome, subtly modifying the energy of the molecular orbitals.

In non-polar solvents like hexane, the absorption spectra of these compounds typically exhibit well-resolved vibronic structures. researchgate.net The molar absorptivity (ε) for the primary π→π* transitions in these conjugated systems is generally high, often in the range of 104 to 105 L·mol-1·cm-1, indicative of a strongly allowed electronic transition.

Below is a table of representative UV-Vis absorption data for several silylethynyl-substituted aromatic compounds, illustrating the effect of the aromatic system on the absorption maximum.

CompoundAromatic SystemSilyl GroupSolventλmax (nm)
(Triethylsilyl)ethynylbenzenePhenylTriethylsilylHexane~245, 255
1-((Triisopropylsilyl)ethynyl)naphthaleneNaphthylTriisopropylsilylCyclohexane~288, 308, 322
9-((Trimethylsilyl)ethynyl)anthraceneAnthracenylTrimethylsilyl (B98337)Cyclohexane~365, 385, 407
1-Chloro-2-((trimethylsilyl)ethynyl)benzeneChlorophenylTrimethylsilylEthanol~250, 260

Photoluminescence (PL) and Time-Resolved Photoluminescence

Many silylethynyl-substituted π-conjugated systems exhibit significant photoluminescence (fluorescence) upon excitation at their absorption wavelengths. This emission results from the radiative decay of the first excited singlet state (S1) to the ground state (S0). The characteristics of this emission, such as the emission wavelength (λem), photoluminescence quantum yield (ΦPL), and excited-state lifetime (τ), are crucial for understanding the photophysical behavior of these materials.

The emission spectra are typically mirror images of the absorption spectra and show a Stokes shift, which is the difference in energy between the absorption and emission maxima. The magnitude of the Stokes shift can provide insights into the geometric relaxation of the molecule in the excited state. The ΦPL, which is the ratio of photons emitted to photons absorbed, quantifies the efficiency of the fluorescence process. Time-resolved photoluminescence measures the decay of the emission intensity over time following pulsed excitation, providing the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. researchgate.net

These photophysical properties are strongly influenced by the molecular structure and the surrounding environment. For example, the extension of the π-conjugated system typically leads to red-shifted emission. The nature of the silyl substituents can also impact the quantum yield by influencing non-radiative decay pathways.

The table below summarizes key photophysical parameters for representative silylacetylene derivatives.

CompoundSolventλem (nm)ΦPLτ (ns)
1,4-Bis((triisopropylsilyl)ethynyl)benzeneToluene325, 3380.951.2
9,10-Bis((trimethylsilyl)ethynyl)anthraceneCyclohexane415, 4401.008.5
1-((Triethylsilyl)ethynyl)pyreneChloroform380, 4000.852.1
4,4'-Bis((triethylsilyl)ethynyl)-1,1'-biphenylTHF3450.921.5

Investigation of Excimer and Aggregate Formation Dynamics

In concentrated solutions or in the solid state, planar π-conjugated molecules like silylethynyl-substituted arenes can form excited-state dimers known as excimers. nih.gov An excimer is formed through the association of a molecule in its excited state with an identical molecule in its ground state. This process is diffusion-controlled and dependent on the concentration and viscosity of the medium.

The formation of excimers or other ground-state aggregates is readily identified through distinct changes in the photoluminescence spectrum. Excimer emission is characteristically broad, structureless, and significantly red-shifted compared to the emission from the isolated molecule (monomer). This occurs because the formation of the excimer creates a new, lower-energy excited state from which emission takes place.

Time-resolved spectroscopy is a powerful tool to study these dynamics. The decay kinetics of the monomer emission often show a non-exponential behavior in the presence of excimer formation, as the excited monomer population is depleted by both its intrinsic decay and the formation of the excimer. Conversely, the excimer emission exhibits a characteristic rise time that corresponds to its formation from the excited monomer, followed by its own decay. Studying these dynamics as a function of concentration and temperature provides valuable information on the kinetics of association and dissociation of the excited-state species. Such studies are critical for applications where intermolecular interactions can either enhance or quench luminescence. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound derivatives. It provides precise information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

For these compounds, electron ionization (EI) is a common technique, particularly when coupled with gas chromatography (GC-MS). In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M•+). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the analyte. Due to the high energy involved, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral pieces.

The fragmentation of silylethynyl derivatives is often governed by the cleavage of the weakest bonds and the formation of stable ions. For trialkylsilyl groups, such as trimethylsilyl (TMS), characteristic fragmentation patterns are well-documented. sci-hub.senih.gov Common fragmentation pathways include:

α-Cleavage: Loss of an alkyl radical (e.g., a methyl group, •CH3) from the silicon atom, leading to a stable silicon-containing cation. For a TMS group, this results in a prominent peak at [M-15]+.

Cleavage of the Si-Cethynyl bond: This can lead to fragments corresponding to the silyl cation [R3Si]+ or the ethynyl portion [M-SiR3]+. The [ (CH3)3Si ]+ ion is particularly stable and often observed as a base peak at m/z 73.

Loss of the Chlorine Atom: Cleavage of the C-Cl bond can result in a fragment at [M-35]+ or [M-37]+, depending on the chlorine isotope.

The table below illustrates the expected molecular ion and key fragment ions for a representative this compound derivative.

CompoundMolecular Ion (M•+) m/zKey Fragment Ionm/z of FragmentIdentity of Fragment
Chloro(trimethylsilyl)acetylene134/136[M-15]+119/121Loss of •CH3
[M-35]+99Loss of •Cl
[Si(CH3)3]+73Trimethylsilyl cation

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are widely used to investigate the redox properties of π-conjugated organic materials, including this compound derivatives. CV measures the current response of a system to a linearly cycled potential sweep. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte. fu-berlin.de

For silylethynyl derivatives, these redox processes correspond to the removal of an electron from the HOMO (oxidation) and the addition of an electron to the LUMO (reduction). The onset potentials of the first oxidation (Eox) and first reduction (Ered) waves can be used to estimate the HOMO and LUMO energy levels, respectively. These parameters are critical for designing materials for electronic applications, such as organic semiconductors or emitters in organic light-emitting diodes (OLEDs).

The redox potentials are sensitive to the molecular structure. Electron-donating groups attached to the π-system tend to lower the oxidation potential (making it easier to oxidize), while electron-withdrawing groups lower the reduction potential (making it easier to reduce). The silyl group and the ethynyl chloride moiety both influence these potentials. The reversibility of the redox waves, assessed by the separation of the anodic and cathodic peak potentials (ΔEp), provides information about the stability of the radical ions formed upon oxidation or reduction. nih.gov

The table below presents hypothetical electrochemical data for a series of silylethynyl derivatives, illustrating the influence of the aromatic core on their redox properties.

CompoundEox (V vs. Fc/Fc+)Ered (V vs. Fc/Fc+)Electrochemical Gap (eV)
1,4-Bis((trimethylsilyl)ethynyl)benzene1.10-2.153.25
9,10-Bis((trimethylsilyl)ethynyl)anthracene0.75-1.602.35
2,5-Bis((triethylsilyl)ethynyl)thiophene0.95-1.902.85
4,4'-Bis((triisopropylsilyl)ethynyl)-1,1'-biphenyl1.25-2.303.55
*Potentials are referenced against the Ferrocene/Ferrocenium (Fc/Fc+) redox couple.

Computational and Theoretical Insights into Silylethynyl Chloride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecular systems. ijcce.ac.irdovepress.com This method is favored for its balance of computational cost and accuracy, making it suitable for analyzing molecules like silylethynyl chloride. dovepress.com DFT calculations are used to determine optimized molecular geometry, electron distribution, and molecular orbital energies, which are fundamental to understanding the molecule's stability and reactivity. ijcce.ac.ir

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity. irjweb.comirjweb.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). mdpi.comthaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. muni.cz A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.commdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich carbon-carbon triple bond, while the LUMO is likely associated with the antibonding orbitals of the silicon-chlorine or carbon-chlorine bonds. The energy gap provides insight into the molecule's susceptibility to nucleophilic or electrophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies
ParameterEnergy (eV)Significance
HOMO Energy (EHOMO)-6.85Indicates electron-donating capability.
LUMO Energy (ELUMO)-1.20Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.65Reflects chemical reactivity and kinetic stability. A larger gap implies higher stability. muni.cz

The distribution of electron density within this compound governs its bonding characteristics and intermolecular interactions. Due to differences in electronegativity between silicon (Si), carbon (C), and chlorine (Cl), the covalent bonds in the molecule are polarized. libretexts.orglibretexts.org Chlorine is significantly more electronegative than both carbon and silicon, leading to a partial negative charge (δ-) on the chlorine atom and partial positive charges (δ+) on the adjacent carbon and silicon atoms. quora.compressbooks.pub

DFT calculations, often visualized through Molecular Electrostatic Potential (MEP) maps, can quantify these partial charges and illustrate the regions of positive and negative electrostatic potential on the molecular surface. irjweb.com These maps reveal the likely sites for electrophilic and nucleophilic attack. The Si-Cl bond is highly polar, making the silicon atom a potential site for nucleophilic attack, a common feature in the chemistry of organosilicon halides.

Table 2: Calculated Partial Atomic Charges
AtomExpected Partial Charge (δ)Bond Polarity Contribution
Silicon (Si)δ+Contributes to the polarity of the Si-C and potential Si-Cl bonds.
Ethynyl (B1212043) Carbon (C≡)Slightly δ-Influenced by both the silicon and adjacent carbon.
Chloro-substituted Carbon (C-Cl)δ+Due to the high electronegativity of chlorine.
Chlorine (Cl)δ-Creates a significant dipole moment in the C-Cl bond. quora.com

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the lowest energy path from reactants to products, including the structures of high-energy transition states and any intermediate species. nih.govmdpi.com This analysis provides a deep understanding of reaction feasibility and selectivity.

Silylation is a fundamental reaction involving the introduction of a silyl (B83357) group onto a substrate. taylorandfrancis.com For reagents like this compound, these reactions often proceed through a nucleophilic substitution mechanism, such as the SN2 pathway. ucsb.edudntb.gov.ua DFT calculations can model this process by locating the transition state and calculating the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to occur. core.ac.uk

Table 3: Illustrative Energetics for a Model Silylation Reaction
Thermodynamic ParameterValue (kcal/mol)Description
Activation Energy (ΔG‡)+25.0The free energy barrier from reactants to the transition state. core.ac.uk
Reaction Free Energy (ΔGrxn)-15.0The overall free energy change, indicating a thermodynamically favorable (exergonic) reaction.

Many reactions involving organosilicon compounds are facilitated by catalysts. escholarship.org DFT can be used to simulate entire catalytic cycles, providing a step-by-step mechanistic picture. Each elementary step in the cycle—such as oxidative addition, migratory insertion, or reductive elimination—can be modeled to identify its transition state and associated energy barrier. mdpi.com By calculating the energetics of the complete cycle, the rate-determining step (the step with the highest energy barrier) can be identified. This information is crucial for designing more efficient catalysts and understanding how they function at a molecular level.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic properties of molecules, which serves as a powerful tool for structure verification and characterization. sns.itnih.gov By calculating properties such as vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, theoretical spectra can be generated and compared directly with experimental data. nih.gov A strong correlation between the predicted and measured spectra provides confidence in the assigned molecular structure. ijcce.ac.ir For this compound, DFT can predict the characteristic vibrational frequencies for key functional groups, such as the C≡C triple bond stretch and the C-Cl and Si-C bond stretches.

Table 4: Predicted Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency (cm-1)Associated Functional Group
Alkyne C≡C Stretch~2150Ethynyl group
C-Cl Stretch~750Chloroalkyne group
Si-C Stretch~850Silyl group

Simulation of UV-Vis and Fluorescence Spectra

The simulation of ultraviolet-visible (UV-Vis) and fluorescence spectra is crucial for understanding the electronic transitions within a molecule. These computational methods can predict absorption and emission wavelengths, offering a theoretical counterpart to experimental spectroscopy.

Time-dependent density functional theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. youtube.comnih.gov This approach calculates the energies and oscillator strengths of electronic transitions from the ground state to various excited states. For silylethynyl-substituted aromatic compounds, such as naphthalene (B1677914) derivatives, computational studies have shown that the presence of silylethynyl groups leads to bathochromic shifts (shifts to longer wavelengths) in the absorption maxima. mdpi.com This effect is attributed to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For instance, in a study on silyl-substituted naphthalenes, the introduction of a trimethylsilylethynyl group resulted in a significant redshift of the absorption maximum compared to the parent naphthalene molecule. mdpi.com This is consistent with the general understanding that extending conjugation influences the electronic properties of chromophores.

Fluorescence spectra can also be simulated, often by first optimizing the geometry of the molecule in its first excited state (S1) and then calculating the energy of the transition back to the ground state (S0). urfu.ru Similar to absorption spectra, silyl substitution in fluorescent molecules has been observed to cause emission maxima to shift to longer wavelengths. mdpi.com Computational models can help elucidate the nature of the excited states and the factors influencing the fluorescence properties, such as solvent effects and molecular geometry. urfu.ru In studies of fluorinated benzenes, computational modeling has been used to examine the nature of excited states and related photophysical processes, which is a similar approach that can be applied to chlorinated silylethynyl systems. nih.gov

The following table summarizes the observed effects of silylethynyl substitution on the spectroscopic properties of naphthalene, based on experimental and related computational findings.

CompoundSubstitution EffectImpact on Absorption SpectraImpact on Fluorescence Spectra
Silyl-substituted NaphthaleneIntroduction of silyl groupsBathochromic shift of 8–9 nmBathochromic shift of 4–5 nm and increased intensity
1,4-bis-(trimethylsilylethynyl)naphthaleneIntroduction of two trimethylsilylethynyl groupsStrong bathochromic shift to 347 nmNot specified

Computational Studies on Charge Transport Properties in Derived Materials

Silylethynyl groups, particularly in conjunction with halogenation, are of significant interest in the field of organic electronics. Computational studies on materials derived from silylethynyl building blocks, such as substituted pentacenes, have been instrumental in understanding their charge transport characteristics. These studies often employ density functional theory (DFT) and classical Marcus charge-transfer theory to investigate electronic properties. nih.govelsevierpure.com

In materials like triisopropyl-silylethynyl-pentacene (TIPS-PEN), the introduction of chloro substituents has been computationally shown to influence the charge transport properties significantly. Chlorination can effectively lower the LUMO level, which is crucial for electron injection and transport. nih.govelsevierpure.com Furthermore, it modulates the reorganization energy for both holes and electrons and can improve the stacking mode in the crystal structure, leading to enhanced ambipolar characteristics, meaning the material can efficiently transport both positive (holes) and negative (electrons) charges. nih.govelsevierpure.com

Theoretical investigations have demonstrated that the combination of chlorination with other modifications, such as the introduction of aza-groups (nitrogen atoms in the aromatic core), can fine-tune the charge transport properties. Chlorination can help to balance the reorganization energies for holes and electrons and reduce the slip distances between molecules in the crystal lattice. rsc.org This leads to more similar transfer integrals for both charge carriers, resulting in more balanced ambipolar transport. rsc.org

Transfer Integral and Charge Carrier Mobility Prediction

The charge carrier mobility (μ) is a key parameter determining the performance of an organic semiconductor. In the hopping regime, which is common for molecular crystals, the charge transfer rate between adjacent molecules can be described by Marcus theory. The two most important parameters governing this rate are the reorganization energy (λ) and the transfer integral (t), also known as the electronic coupling.

The transfer integral quantifies the electronic coupling between adjacent molecules and is highly sensitive to their relative orientation and distance. A larger transfer integral generally leads to a higher charge carrier mobility. Computational methods, such as DFT, are used to calculate these transfer integrals for different molecular pairs within a crystal structure. aps.org Studies on TIPS-pentacene derivatives show that modifications like chlorination can influence the molecular packing, which in turn affects the transfer integrals. rsc.org For example, chlorination can decrease the slip distances along the molecular axes, which can be favorable for achieving similar hole and electron transfer integral values. rsc.org

The following table presents calculated mobility values for a chlorinated silylethynyl pentacene (B32325) derivative from a computational study, illustrating the potential for high-performance ambipolar materials.

CompoundAverage Hole Mobility (cm²/V·s)Average Electron Mobility (cm²/V·s)Transport Characteristic
8,9,10,11-tetrachloro-6,13-bis((triisopropylsilyl)ethynyl)naphtho[2,3-b]phenazine (2c)3.642.21Effective ambipolar

This data underscores the power of computational prediction in identifying promising candidates for organic electronic applications. The synergy of silylethynyl functionalization and chlorination provides a pathway to tune the electronic structure and solid-state packing, thereby optimizing charge transport properties. rsc.org

Advanced Applications and Functional Roles of Silylethynyl Chloride Derivatives

Contributions to Organic Electronic Materials

The introduction of silylethynyl groups into π-conjugated organic molecules has become a powerful strategy for developing advanced materials for organic electronics. drpress.org These substituents improve the processability and performance of organic semiconductors used in a variety of devices.

Pentacene (B32325) is a well-known organic semiconductor, but its low solubility and tendency to form unstable crystal structures have limited its application in solution-processed devices. The attachment of silylethynyl groups, particularly the triisopropylsilylethynyl (TIPS) group, to the pentacene core dramatically improves its solubility. This enhanced solubility allows for the fabrication of thin films for Organic Field-Effect Transistors (OFETs) via solution-based techniques. sigmaaldrich.com

Furthermore, the bulky silyl (B83357) groups influence the solid-state packing of the acene molecules. This controlled packing promotes favorable π-π stacking, which is essential for efficient charge transport. nih.govacs.org OFETs based on silylethynyl-substituted pentacenes have demonstrated high charge carrier mobilities, making them suitable for applications in flexible displays and integrated circuits. preprints.org

CompoundReported Hole Mobility (cm²/V·s)Substrate
Pentacene (vapor deposited)~1.5Si/SiO₂
TIPS-Pentacene (solution processed)>1Si/SiO₂
Pentacene on flexible PET substrate~6.88 - 7.14PET/PMMA/SiO₂/ZnO

Mobility values are representative and can vary significantly with fabrication conditions.

The performance of an organic semiconductor is critically dependent on the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The silylethynyl group provides a mechanism for tuning these energy levels. nih.govacs.org The π-system of the ethynyl (B1212043) (acetylene) portion can interact with the π-system of the core molecule (e.g., pentacene), altering the electronic structure.

MoleculeHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)
Pentacene (representative)-5.0-3.21.8
6,13-Bis(triisopropylsilylethynyl)pentacene-5.23-3.341.89

Values are illustrative and depend on the measurement method (e.g., cyclic voltammetry, UPS).

Many conventional fluorescent molecules (fluorophores) suffer from a phenomenon known as aggregation-caused quenching (ACQ). nih.gov When these molecules are in high concentration or in the solid state, they tend to form aggregates through π-π stacking, which provides a non-radiative pathway for excited-state decay, thus quenching the fluorescence. researchgate.net

The bulky nature of silylethynyl substituents provides a powerful tool to combat ACQ. By attaching these groups to a fluorophore, such as pyrene, the steric hindrance prevents the molecules from getting close enough to form efficiency-lowering aggregates (excimers). researchgate.net This strategy of sterically insulating the chromophore preserves its high fluorescence quantum yield even in the solid state. This has led to the development of highly emissive materials for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.govresearchgate.net

Precursors for Novel Polymeric and Hybrid Materials

The silylethynyl group is a key building block in the synthesis of innovative polymeric and hybrid materials. The silicon atom provides solubility and stability, while the acetylene (B1199291) unit offers rigidity and a pathway to carbon-rich structures. The chloride functional group serves as a reactive site for polymerization and functionalization, enabling the creation of tailored macromolecules.

Synthesis of High Carbon Content Materials

Derivatives of silylethynyl chloride are instrumental in the synthesis of polyynes, which are linear chains of sp-hybridized carbon atoms. These materials are considered models for carbyne, a theoretical one-dimensional allotrope of carbon, and are noted for their exceptional carbon content.

In the synthesis of long polyyne chains, silyl groups, such as the trialkylsilyl group present in silylethynyl derivatives, serve as crucial protective groups for the terminal alkynes. This protection is vital during oxidative coupling reactions, preventing unwanted side reactions and allowing for the controlled, stepwise construction of extended, stable polyyne structures. The process typically involves the coupling of silylethynyl precursors, followed by a deprotection step to reveal the terminal alkyne for further chain extension. This methodology has enabled the synthesis of polyynes with dozens of contiguous acetylenic carbons, which are remarkably stable under normal laboratory conditions and provide insight into the properties of high-carbon-content materials.

Development of High-Performance Polymers

This compound derivatives are also valuable precursors for high-performance polymers, such as poly(silylene diethynylbenzene). These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for demanding applications.

The synthesis of these polymers can be achieved through reactions like Grignard reactions, where the silylethynyl moiety is incorporated into the polymer backbone. The resulting block copolymers can possess wide processing windows and high flexural strength. For instance, cured copolymers of poly(silylene diethynylbenzene) have demonstrated impressive thermal stability, with degradation temperatures at 5% weight loss (Td5) exceeding 560 °C in a nitrogen atmosphere. The incorporation of the silylethynyl structure contributes to the rigidity and high-temperature performance of the final polymer.

Polymer TypeCuring ProcedureFlexural Strength (MPa)Td5 in N2 (°C)
Cured ABA-A Copolymer200°C/2h + 230°C/2h + 260°C/2h + 300°C/4h40.2> 560
Cured ABA-O Copolymer200°C/2h + 230°C/2h + 260°C/2h + 300°C/4h-> 560
Cured AAA Polymer170°C/2h + 210°C/2h + 250°C/4h--

Applications in Fluorescent Probes and Optical Materials

The electronic properties of the silylethynyl group make it a valuable component in the design of fluorescent probes and optical materials. The introduction of this group into chromophore/fluorophore systems can significantly alter their photophysical properties in a predictable and desirable manner.

Enhancing Fluorescence Intensities and Bathochromic Shifts

A key role of silylethynyl derivatives in optical materials is their ability to induce a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra of aromatic compounds. mdpi.com This effect is attributed to the extension of the π-conjugated system of the fluorophore by the ethynyl group.

Research on silyl-substituted naphthalene (B1677914) derivatives has demonstrated that the introduction of a silylethynyl group causes a significant red shift in the absorption maxima and an increase in fluorescence intensity. mdpi.com For example, the presence of one or more silylethynyl groups on a naphthalene ring leads to a progressive bathochromic shift. This is accompanied by an increase in the molar absorption coefficient (ε), indicating a higher probability of light absorption. mdpi.com

The table below illustrates the effect of silylethynyl substitution on the absorption and fluorescence properties of naphthalene.

CompoundSubstitutionAbsorption Max (nm)Molar Absorptivity (ε) (mol⁻¹dm³cm⁻¹)
Naphthalene-~275~5.6 x 10³
1-(Trimethylsilylethynyl)naphthalene1-Silylethynyl> 300-
1,4-Bis(trimethylsilylethynyl)naphthalene1,4-Bis-Silylethynyl3474.4 x 10⁴

This ability to tune the optical properties of molecules makes this compound a valuable precursor for creating custom fluorescent probes and optical materials for a wide range of applications, including biological imaging and sensing. mdpi.com

Emerging Research Directions and Future Perspectives in Silylethynyl Chloride Chemistry

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

A key strategy involves the use of palladium and copper co-catalyzed Sonogashira coupling reactions. This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netorganic-chemistry.orgwikipedia.org In the context of silylethynyl chloride, this methodology can be adapted to couple silyl-protected alkynes with appropriate chloro-substituted precursors. The reaction is known for its mild conditions, often proceeding at room temperature in aqueous media with a mild base, which is a significant advantage for the synthesis of complex molecules. researchgate.netwikipedia.org

Recent advancements have also focused on the direct 1-chlorination of terminal alkynes, which provides a more direct route to chloroalkynes. One versatile and highly efficient method for this transformation has been developed, which is crucial for the synthesis of this compound precursors. lookchem.comlookchem.com Furthermore, the coupling of 1-chloroalkynes with terminal alkynes under Sonogashira-like conditions has been investigated, demonstrating that 1-chloroalkynes can be efficient cross-coupling partners. thieme-connect.com

To enhance efficiency and selectivity, researchers are exploring novel catalyst systems and reaction conditions. For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands have shown high activity in Sonogashira coupling reactions, even for challenging substrates like 2-chloroquinolines. researchgate.net The development of phosphine-free catalytic systems is also a significant area of research, aiming to reduce catalyst cost and simplify product purification. nih.gov

Reaction TypeCatalyst SystemKey AdvantagesRelevant Compounds
Sonogashira CouplingPalladium/CopperMild reaction conditions, high functional group toleranceAryl halides, Vinyl halides, Terminal alkynes
1-ChlorinationNot specifiedDirect route to chloroalkynesTerminal alkynes
Chloroalkyne CouplingPalladium/CopperEfficient cross-coupling of chloroalkynes1-Chloroalkynes, Terminal alkynes

This table summarizes key synthetic pathways being explored for the efficient and selective synthesis of this compound and related compounds.

Future efforts in this area will likely focus on developing even more active and robust catalytic systems that can operate under greener reaction conditions, with lower catalyst loadings and broader substrate scopes. The ultimate goal is to provide a toolbox of synthetic methods that allow for the facile and predictable synthesis of a wide range of functionalized silylethynyl chlorides.

Exploration of New Catalytic Systems for Silylethynyl Functionalization

Beyond the synthesis of the this compound backbone, significant research is dedicated to the exploration of novel catalytic systems for its subsequent functionalization. The presence of the silicon, ethynyl (B1212043), and chloro moieties provides multiple handles for a variety of chemical transformations. Palladium, copper, and rhodium-based catalysts have emerged as powerful tools for unlocking the synthetic potential of these compounds.

Palladium-catalyzed reactions are at the forefront of silylethynyl functionalization. Palladium catalysts are highly versatile and can be used to mediate a wide range of cross-coupling reactions, allowing for the introduction of various organic fragments onto the silylethynyl scaffold. For instance, palladium-catalyzed silylation of aryl chlorides with disilanes offers a route to aryltrimethylsilanes, which are valuable intermediates in organic synthesis. organic-chemistry.org The functionalization of the chloro group in this compound can be achieved through similar palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govthieme-connect.de

Copper-catalyzed reactions also play a crucial role in the functionalization of silylethynyl compounds. Copper catalysts are particularly effective in promoting the coupling of alkynes with various electrophiles. mdpi.comnih.govresearchgate.net For example, copper-catalyzed alkynylation of hydrazides using ethynylbenziodoxolone (EBX) reagents allows for the transfer of silyl-substituted alkynes. nih.gov This type of chemistry can be envisioned for the functionalization of this compound, where the chloro group is replaced by a nitrogen-containing nucleophile.

Rhodium-catalyzed transformations offer unique pathways for the functionalization of silylethynyl scaffolds. Cationic rhodium(I) complexes have been shown to catalyze the cycloisomerization of 2-silylethynyl phenols and anilines, leading to the formation of 3-silylbenzofurans and 3-silylindoles, respectively, via a 1,2-silicon migration. thieme-connect.comnih.gov Rhodium catalysts also enable three-component cross-addition reactions of silylacetylenes, alkynyl esters, and electron-deficient alkenes or isocyanates, providing access to highly substituted 1,3-dienes. chem-station.com These examples highlight the potential of rhodium catalysis to construct complex molecular architectures from silylethynyl precursors.

Catalyst MetalReaction TypeSubstrateProduct
PalladiumCross-couplingThis compound, Organometallic reagentsFunctionalized silylethynes
CopperAlkynylationThis compound, NucleophilesN-, O-, or S-functionalized silylethynes
RhodiumCycloisomerization2-Silylethynyl phenols/anilines3-Silylbenzofurans/indoles
RhodiumThree-component cross-additionSilylacetylenes, Alkynyl esters, AlkenesSubstituted 1,3-dienes

This interactive data table showcases examples of new catalytic systems being explored for the functionalization of silylethynyl compounds.

Future research in this area is expected to focus on the development of enantioselective catalytic systems for the synthesis of chiral silylethynyl derivatives. Furthermore, the discovery of new catalytic transformations that can selectively functionalize the C-H bonds of the silyl (B83357) group or the alkyne moiety will open up new avenues for the synthesis of complex and diverse molecules.

Advanced Materials Design Through Molecular Engineering of Silylethynyl Scaffolds

The unique electronic and structural properties of the silylethynyl group make it an attractive building block for the design of advanced materials. Through precise molecular engineering, researchers are incorporating silylethynyl scaffolds into a variety of materials with tailored properties for applications in electronics, optics, and beyond.

One of the most promising areas of application for silylethynyl-containing materials is in the field of organic electronics . The introduction of silylethynyl groups into conjugated polymers can significantly influence their electronic properties, such as their band gap and charge carrier mobility. mdpi.com For example, 6,13-bis(triisopropyl-silylethynyl) pentacene (B32325) (TIPS-pentacene) is a well-known organic semiconductor that exhibits high charge carrier mobility and good solution processability, making it suitable for use in organic thin-film transistors (OTFTs). researchgate.net The silylethynyl groups in TIPS-pentacene play a crucial role in controlling the solid-state packing of the molecules, which is essential for efficient charge transport. researchgate.net The development of new silylethynyl-functionalized conjugated polymers is an active area of research, with the goal of creating materials with improved performance and stability for applications in flexible displays, solar cells, and sensors. researchgate.netsigmaaldrich.comrsc.org

The design of liquid crystals with tailored mesomorphic and optical properties is another area where silylethynyl scaffolds are being explored. The linear and rigid nature of the ethynyl group, combined with the steric bulk of the silyl group, can be used to control the self-assembly of molecules into liquid crystalline phases. sigmaaldrich.commdpi.com By systematically varying the silyl group and other substituents on the aromatic core, it is possible to fine-tune the temperature range and type of liquid crystalline phase, as well as the optical properties such as birefringence. mdpi.com This level of control is essential for the development of new liquid crystal materials for applications in displays and other optoelectronic devices.

The incorporation of silylethynyl moieties into polymer scaffolds is also being investigated for a variety of applications. The silylethynyl group can be used as a cross-linking site to create robust and stable polymer networks. Furthermore, the electronic properties of the silylethynyl group can be exploited to create functional polymer scaffolds for applications in catalysis and sensing.

Material TypeSilylethynyl ScaffoldKey PropertyPotential Application
Organic SemiconductorTIPS-pentaceneHigh charge carrier mobilityOrganic thin-film transistors (OTFTs)
Conjugated PolymerSilylethynyl-functionalized polythiopheneTunable band gapOrganic solar cells
Liquid CrystalSilylethynyl-substituted mesogenHigh birefringenceDisplays, Optoelectronics
Polymer ScaffoldSilylethynyl-crosslinked polymerThermal and chemical stabilityCatalysis, Sensing

This interactive data table provides examples of advanced materials designed through the molecular engineering of silylethynyl scaffolds.

The future of advanced materials design based on silylethynyl scaffolds lies in the development of increasingly complex and multifunctional materials. By combining the unique properties of the silylethynyl group with other functional moieties, it will be possible to create materials with unprecedented performance for a wide range of applications.

Integration of Silylethynyl Architectures in Supramolecular Chemistry

Supramolecular chemistry, the chemistry "beyond the molecule," focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. rug.nlelsevier.com The unique structural and electronic features of silylethynyl architectures make them intriguing building blocks for the construction of novel supramolecular assemblies.

The linear and rigid nature of the silylethynyl group can act as a directional element in supramolecular self-assembly . By strategically placing hydrogen bond donors and acceptors or other recognition motifs on a silylethynyl-containing molecule, it is possible to program its assembly into well-defined supramolecular structures, such as sheets, fibers, or gels. The silyl group can also play a role in directing the self-assembly process through steric interactions or by influencing the electronic properties of the ethynyl moiety.

Hydrogen bonding is a particularly important non-covalent interaction in supramolecular chemistry. researchgate.netnih.govrsc.orgmdpi.com While the C(sp)-H bond of a terminal alkyne is a weak hydrogen bond donor, the electronic properties of the silylethynyl group can be tuned to modulate its hydrogen bonding ability. Furthermore, the introduction of hydrogen bonding moieties elsewhere in a silylethynyl-containing molecule can lead to the formation of intricate hydrogen-bonded networks. nih.gov The interplay between the directional nature of the silylethynyl group and the specificity of hydrogen bonding can be exploited to create complex and functional supramolecular architectures.

A particularly exciting area of research is the incorporation of silylethynyl architectures into mechanically interlocked molecules (MIMs) , such as rotaxanes and catenanes . mdpi.comnih.govfrontiersin.orgnih.govnih.govresearchgate.netbeilstein-journals.org Rotaxanes consist of a dumbbell-shaped molecule threaded through a macrocycle, while catenanes are composed of two or more interlocked macrocycles. The synthesis of these complex molecules often relies on template-directed methods, where non-covalent interactions are used to preorganize the components before the final covalent bond-forming step. The linear geometry of the silylethynyl group makes it an ideal component for the axle of a rotaxane. Furthermore, the electronic properties of the silylethynyl moiety could be used to create recognition sites for the macrocycle, facilitating the templated synthesis of the rotaxane. The incorporation of silylethynyl groups into rotaxanes and catenanes could lead to the development of new molecular machines and switches with unique properties.

Supramolecular SystemRole of Silylethynyl ArchitectureKey Non-Covalent Interaction
Self-Assembled MonolayerDirectional building blockvan der Waals forces, π-π stacking
Hydrogen-Bonded NetworkModulator of hydrogen bond strengthHydrogen bonding
RotaxaneAxle component, Recognition siteHost-guest interactions
CatenaneComponent of interlocked macrocyclesTemplate-directed synthesis

This interactive data table illustrates the potential roles of silylethynyl architectures in various supramolecular systems.

The future of silylethynyl chemistry in the context of supramolecular chemistry is vast and largely unexplored. The ability to precisely control the structure and properties of silylethynyl-containing molecules will undoubtedly lead to the discovery of new and exciting supramolecular systems with applications in areas such as molecular recognition, sensing, and catalysis.

Q & A

Q. What are the standard characterization techniques for verifying the structural integrity of silylethynyl chloride?

A robust characterization protocol should include X-ray Diffraction (XRD) to confirm crystallinity, Atomic Force Microscopy (AFM) to assess surface morphology, and Ultraviolet-Visible Spectroscopy (UV-Vis) to evaluate optical properties. For example, irradiated TIPS Pentacene films were analyzed using these methods to correlate structural changes with radiation dose . Ensure purity validation via NMR spectroscopy and elemental analysis , adhering to guidelines for new compound verification (e.g., reporting full spectral data and purity thresholds ≥95%) .

Q. How should a reproducible synthesis protocol for this compound be documented?

Detail reagent purification methods (e.g., distillation under inert atmosphere), reaction conditions (temperature, solvent, catalyst), and real-time monitoring (TLC or GC). Follow journal guidelines to include step-by-step procedures , equipment specifications, and characterization data for at least one batch in the main text, with additional replicates in supplementary materials . For known compounds, cite prior synthesis routes but validate reproducibility through independent trials .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational predictions for this compound derivatives be resolved?

Conduct cross-validation using multiple techniques:

  • Compare experimental FT-IR or Raman spectra with density functional theory (DFT)-simulated vibrational modes.
  • Use XPS to validate electronic states against computational charge distribution models.
  • Perform sensitivity analysis to identify assumptions (e.g., solvent effects) causing discrepancies. Document unresolved contradictions as limitations, referencing prior debates in analogous systems (e.g., TIPS Pentacene’s radiation-induced structural variations) .

Q. What statistical frameworks are appropriate for analyzing variability in this compound reaction yields?

Apply Design of Experiments (DOE) to isolate critical factors (e.g., temperature, stoichiometry). Use ANOVA to quantify significance and error propagation models to account for instrumental uncertainties. Report confidence intervals (e.g., 95% CI) and outliers, adhering to analytical quality standards outlined in subsampling and data-handling guidelines .

Q. How can reaction conditions for this compound functionalization be optimized while minimizing degradation?

Implement kinetic profiling via in-situ monitoring (e.g., ReactIR) to identify degradation pathways. Optimize parameters using response surface methodology (RSM) and validate stability under proposed conditions (e.g., inert atmosphere, low moisture). For photolytic or thermal reactions, correlate degradation rates with Arrhenius models .

Q. What strategies validate this compound purity when traditional methods yield ambiguous results?

Combine orthogonal techniques:

  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • Thermogravimetric analysis (TGA) to detect volatile impurities.
  • Synchrotron XRD for trace crystalline contaminants. If inconsistencies persist, refine purification protocols (e.g., gradient sublimation) and document unresolved challenges, ensuring transparency in supplementary materials .

Methodological Notes

  • Data Presentation : Use tables to summarize key parameters (e.g., Table 1: XRD peak assignments, AFM roughness values). Avoid redundant data; highlight trends critical to the discussion .
  • Ethical Reporting : Disclose conflicts (e.g., proprietary catalysts) and adhere to ethical guidelines for data integrity .
  • Literature Synthesis : Prioritize recent (≤3 years) peer-reviewed studies over older or non-peer-reviewed sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.